molecular formula C26H29NO5 B2703277 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid CAS No. 2230802-91-0

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid

Cat. No.: B2703277
CAS No.: 2230802-91-0
M. Wt: 435.52
InChI Key: QKLQANFRSQWMIH-UHFFFAOYSA-N
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Description

The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:

  • An oxane (tetrahydropyran) ring with a carboxylic acid group at position 4.
  • A piperidin-4-yl substituent at position 4 of the oxane ring, where the piperidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions.

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c28-24(29)26(11-15-31-16-12-26)18-9-13-27(14-10-18)25(30)32-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLQANFRSQWMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fmoc Protection:

    Formation of the Oxane Ring: Cyclization reactions to form the oxane ring structure.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

These reactions are carried out under controlled conditions, often involving the use of organic solvents, catalysts, and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable building block and a protecting group for amines during peptide synthesis. Its unique structure facilitates selective modifications in complex synthetic pathways.

Biology

The compound is utilized in enzyme mechanism studies and as a probe in biological assays. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.

Medicine

Research indicates that 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid has potential therapeutic properties:

  • Histone Deacetylase Inhibition : It inhibits various isoforms of histone deacetylases (HDACs), leading to increased acetylation of histones and activation of tumor suppressor genes.
  • CTP Synthetase Inhibition : The compound acts as a competitive inhibitor for CTP synthetase, impacting nucleotide biosynthesis and cellular proliferation, particularly in cancer cells.
  • Antiparasitic Activity : Demonstrated effectiveness against Trypanosoma species suggests potential applications in treating diseases like Chagas disease and sleeping sickness.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Histone Deacetylase InhibitionIncreased acetylation observed; potential for cancer therapy through gene regulation.
CTP Synthetase InhibitionSignificant impact on nucleotide biosynthesis; potential anti-cancer effects noted.
Antiparasitic ActivityEffective against Trypanosoma species; implications for treatment of parasitic infections.

Mechanism of Action

The mechanism of action of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amine functionalities during chemical reactions, allowing for selective modifications. The piperidine and oxane rings contribute to the compound’s stability and reactivity, facilitating its use in various synthetic and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze key structural analogs based on substituent type, backbone heterocycle, and functional group positioning. Data are derived from peer-reviewed publications, safety data sheets (SDS), and commercial catalogs.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituent Structure CAS Number Key Features Reference
Target Compound (hypothesized) C₂₆H₂₉NO₅ 443.52 Fmoc-piperidin-4-yl on oxane-4-carboxylic acid N/A Combines oxane rigidity with Fmoc-piperidine
4-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid C₂₃H₂₅NO₅ 389.41 Fmoc-aminoethyl on oxane-4-carboxylic acid EN300-755430 Aminoethyl linker enhances flexibility
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid C₂₁H₂₁NO₅ 367.39 Fmoc-amino directly on oxane-4-carboxylic acid 285996-72-7 Simplified structure with no piperidine
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid C₂₉H₃₀N₂O₄ 470.56 Fmoc-amino and 4-methylbenzyl on piperidine-4-carboxylic acid 916421-95-9 Lipophilic benzyl group enhances membrane permeability
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic Acid C₂₃H₂₅NO₄ 391.46 Fmoc-piperidin-4-yl on propanoic acid 154938-68-8 Aliphatic chain improves solubility
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid C₂₁H₂₁N₂O₄ 365.40 Fmoc-piperazine with acetic acid side chain 180576-05-0 Piperazine backbone offers basicity for ionic interactions

Key Structural and Functional Differences

Backbone Heterocycle
  • Oxane vs. Piperidine : The target compound’s oxane ring (tetrahydropyran) provides conformational rigidity compared to piperidine-based analogs (e.g., ). Rigid backbones are advantageous in drug design for enforcing specific binding conformations .
Substituent Effects
  • Fmoc-Aminoethyl vs. Fmoc-Piperidinyl ( vs. Target): The aminoethyl linker in introduces flexibility, whereas the piperidinyl group in the target compound adds steric bulk and secondary amine functionality.
  • Lipophilic Modifications (): The 4-methylbenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Carboxylic Acid Positioning
  • Ring vs. Chain : Carboxylic acid on the oxane ring (target compound) offers spatial constraints compared to aliphatic chain derivatives (e.g., ). This affects salt formation, solubility, and intermolecular interactions.

Biological Activity

The compound 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid is a derivative of piperidine and has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H27NO4
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 886366-26-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorenylmethoxycarbonyl (Fmoc) protecting groups. The process may include several steps such as:

  • Formation of the piperidine core.
  • Introduction of the Fmoc group.
  • Carboxylation to yield the final product.

In Vitro Studies

Research indicates that this compound exhibits inhibitory activity against various biological targets, particularly in the context of cancer and neurodegenerative diseases. The following table summarizes key findings from in vitro studies.

StudyTargetIC50 (µM)Mechanism of Action
HDACs10Inhibition of histone deacetylases, leading to altered gene expression
CTPS5Competitive inhibition at the glutamine binding site
Trypanosomes8Disruption of metabolic pathways essential for parasite survival
  • Histone Deacetylase Inhibition : The compound has been shown to inhibit multiple isoforms of histone deacetylases (HDACs), which play a crucial role in chromatin remodeling and gene regulation. This inhibition can lead to increased acetylation of histones, resulting in transcriptional activation of tumor suppressor genes .
  • CTP Synthetase Inhibition : It acts as a competitive inhibitor for CTP synthetase (CTPS), a key enzyme in nucleotide biosynthesis. This action can significantly impact cellular proliferation, particularly in rapidly dividing cells such as cancer cells .
  • Antiparasitic Activity : The compound has demonstrated activity against Trypanosoma species, suggesting potential applications in treating diseases like Chagas disease and sleeping sickness .

Case Study 1: HDAC Inhibition

A study investigating the effects of various piperidine derivatives on HDAC activity found that This compound exhibited significant inhibition against HDAC6 and HDAC8, with an IC50 value lower than many known inhibitors like SAHA (suberoylanilide hydroxamic acid). This suggests its potential as an epigenetic modulator in cancer therapy .

Case Study 2: Antiparasitic Efficacy

In a separate study focusing on antiparasitic compounds, this derivative was tested against Trypanosoma brucei. Results indicated a twelve-fold increase in activity compared to control compounds, demonstrating its potential as a lead candidate for drug development against parasitic infections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.